molecular formula C19H22N2O4S B11173055 N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-2-ethoxyacetamide

N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-2-ethoxyacetamide

Cat. No.: B11173055
M. Wt: 374.5 g/mol
InChI Key: QBEHSJYTRMPCJF-UHFFFAOYSA-N
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Description

N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-2-ethoxyacetamide is a synthetic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-2-ethoxyacetamide typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by sulfonylation and subsequent acetamide formation. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-2-ethoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives. Substitution reactions can lead to various functionalized quinoline compounds .

Scientific Research Applications

N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-2-ethoxyacetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-2-ethoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-2-ethoxyacetamide stands out due to its unique sulfonyl and acetamide functional groups, which contribute to its distinct chemical and biological properties. These features make it a valuable compound for various scientific research and industrial applications .

Properties

Molecular Formula

C19H22N2O4S

Molecular Weight

374.5 g/mol

IUPAC Name

N-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]-2-ethoxyacetamide

InChI

InChI=1S/C19H22N2O4S/c1-2-25-14-19(22)20-16-9-11-17(12-10-16)26(23,24)21-13-5-7-15-6-3-4-8-18(15)21/h3-4,6,8-12H,2,5,7,13-14H2,1H3,(H,20,22)

InChI Key

QBEHSJYTRMPCJF-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=CC=CC=C32

Origin of Product

United States

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